molecular formula C18H20BrN3O2 B3575265 1-[(2-Bromophenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine

1-[(2-Bromophenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine

Cat. No.: B3575265
M. Wt: 390.3 g/mol
InChI Key: JNHBXCCBHXJGLL-UHFFFAOYSA-N
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Description

1-[(2-Bromophenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine is a compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . This compound is of interest in scientific research due to its potential biological activities and applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Bromophenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine typically involves a multi-step process. One common method includes the Mannich reaction, where piperazine is reacted with formaldehyde and appropriate aromatic amines . The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques like chromatography to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Bromophenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine, while substitution of the bromine atom can introduce various functional groups.

Scientific Research Applications

1-[(2-Bromophenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2-Bromophenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-Chlorophenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine
  • 1-[(2-Fluorophenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine
  • 1-[(2-Methylphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine

Uniqueness

1-[(2-Bromophenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine is unique due to the presence of both bromine and nitro groups, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, while the nitro group can undergo reduction to form amines, providing versatility in chemical synthesis and potential biological applications .

Properties

IUPAC Name

1-[(2-bromophenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN3O2/c19-18-7-2-1-5-16(18)14-21-10-8-20(9-11-21)13-15-4-3-6-17(12-15)22(23)24/h1-7,12H,8-11,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNHBXCCBHXJGLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])CC3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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